

2-Isopropylbenzaldehyde CAS number and structure

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Compound of Interest

Compound Name: 2-Isopropylbenzaldehyde

Cat. No.: B1297908

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An In-Depth Technical Guide to **2-Isopropylbenzaldehyde**

Introduction

2-Isopropylbenzaldehyde, a mono-substituted aromatic aldehyde, represents a significant building block in modern organic synthesis. Characterized by an isopropyl group at the ortho position relative to the formyl group, this compound's unique steric and electronic properties make it a subject of interest for researchers in medicinal chemistry, materials science, and fine chemical manufacturing. Unlike its more common para-isomer (cuminaldehyde), the steric hindrance introduced by the adjacent isopropyl group profoundly influences the reactivity of the carbonyl function, offering distinct synthetic opportunities and challenges. This guide provides a comprehensive technical overview of **2-Isopropylbenzaldehyde**, covering its chemical identity, synthesis, spectroscopic signature, reactivity, and safe handling protocols, tailored for professionals in drug development and chemical research.

PART 1: Chemical Identity and Physicochemical Properties

2-Isopropylbenzaldehyde is an organic compound featuring a benzene ring substituted with a formyl (-CHO) group and an isopropyl [-CH(CH₃)₂] group at the C2 position.

CAS Number: 6502-22-3[1][2]

Molecular Formula: C₁₀H₁₂O[3]

Molecular Weight: 148.20 g/mol [3]

The structural arrangement of **2-Isopropylbenzaldehyde** is depicted below.

Figure 1: Chemical Structure of **2-Isopropylbenzaldehyde**.

Physicochemical Data Summary

Property	Value	Source(s)
CAS Number	6502-22-3	[1]
IUPAC Name	2-isopropylbenzaldehyde	
Molecular Formula	C ₁₀ H ₁₂ O	[3]
Molecular Weight	148.20 g/mol	[3]
Physical Form	Liquid	[1]
Purity	≥95-96% (typical)	[1]
Storage Temperature	2-8°C, under inert atmosphere	
InChI Key	DTALCVXXATYTQJ- UHFFFAOYSA-N	

PART 2: Synthesis and Manufacturing

The synthesis of **2-Isopropylbenzaldehyde** is primarily achieved through the formylation of isopropylbenzene or the oxidation of 2-isopropylbenzyl alcohol. The choice of synthetic route is often dictated by the desired purity, scale, and availability of starting materials. A common laboratory-scale approach involves the ortho-specific formylation of cumene (isopropylbenzene).

Experimental Protocol: Ortho-Formylation of Cumene

This protocol describes a directed ortho-metalation followed by formylation, a reliable method for introducing a formyl group specifically at the ortho position to an existing alkyl group.

Step 1: Directed Lithiation

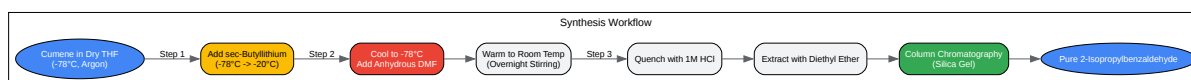
- To a solution of cumene (1.0 eq.) in dry tetrahydrofuran (THF) under an argon atmosphere at -78°C , add sec-Butyllithium (1.1 eq.) dropwise.
- The solution is stirred at -78°C for 2 hours, then allowed to warm to -20°C and stirred for an additional 3 hours to ensure complete ortho-lithiation. The causality here is that the isopropyl group directs the deprotonation to the sterically accessible ortho position.

Step 2: Formylation

- The reaction mixture is cooled back down to -78°C .
- Anhydrous N,N-Dimethylformamide (DMF) (1.5 eq.) is added dropwise. The choice of DMF as the formylating agent is due to its high reactivity with the lithiated intermediate to form a stable tetrahedral intermediate.
- The reaction is stirred at -78°C for 1 hour and then allowed to warm to room temperature overnight.

Step 3: Work-up and Purification

- The reaction is quenched by the slow addition of 1 M HCl.
- The aqueous layer is extracted with diethyl ether (3x).
- The combined organic layers are washed with brine, dried over anhydrous MgSO_4 , filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield pure **2-Isopropylbenzaldehyde**. This self-validating system is confirmed by spectroscopic analysis of the final product.



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Figure 2: Synthetic workflow for **2-Isopropylbenzaldehyde**.

PART 3: Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of **2-Isopropylbenzaldehyde**. The following are the expected spectral characteristics.

¹H NMR (Proton Nuclear Magnetic Resonance)

The proton NMR spectrum provides a clear fingerprint of the molecule.

- Aldehydic Proton (CHO): A singlet is expected around δ 9.8-10.2 ppm. This significant downfield shift is characteristic of aldehyde protons.[4]
- Aromatic Protons: The four protons on the benzene ring will appear as a complex multiplet pattern in the region of δ 7.2-7.8 ppm due to ortho and meta coupling.
- Isopropyl Methine Proton (CH): A septet (or multiplet) is anticipated around δ 3.0-3.5 ppm. The coupling with the six methyl protons causes this splitting pattern.
- Isopropyl Methyl Protons (CH₃): A doublet will be observed around δ 1.2-1.4 ppm, integrating to six protons. This arises from coupling with the single methine proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

- Carbonyl Carbon (C=O): A signal in the δ 190-195 ppm region is indicative of the aldehyde carbonyl carbon.[5]
- Aromatic Carbons: Signals between δ 125-150 ppm will correspond to the six carbons of the benzene ring. The carbon attached to the isopropyl group will be significantly shifted.
- Isopropyl Carbons: The methine carbon (CH) will appear around δ 30-35 ppm, and the two equivalent methyl carbons (CH₃) will show a signal around δ 23-25 ppm.[5]

IR (Infrared) Spectroscopy

- C=O Stretch: A strong, sharp absorption band between 1690-1715 cm^{-1} is the most prominent feature, confirming the presence of the conjugated aldehyde carbonyl group.[4]
- C-H Stretch (Aldehyde): Two characteristic medium-intensity bands are expected around 2820-2850 cm^{-1} and 2720-2750 cm^{-1} . [4]
- C-H Stretch (Aromatic/Aliphatic): Absorptions above 3000 cm^{-1} correspond to the aromatic C-H bonds, while those just below 3000 cm^{-1} are for the aliphatic C-H bonds of the isopropyl group.[4]

PART 4: Chemical Reactivity and Mechanistic Considerations

The reactivity of **2-Isopropylbenzaldehyde** is dominated by the aldehyde functional group, but significantly modulated by the ortho-isopropyl substituent.

- Electronic Effects: The isopropyl group is a weak electron-donating group (EDG) via induction. This slightly increases the electron density on the aromatic ring and can marginally decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.
- Steric Hindrance: This is the most critical factor governing the compound's reactivity. The bulky isopropyl group physically obstructs the trajectory of incoming nucleophiles towards the carbonyl carbon. This steric shield makes nucleophilic addition reactions slower and more challenging compared to its para-isomer or benzaldehyde.[6] This effect is a key experimental choice when designing syntheses that require modulated aldehyde reactivity.

Figure 3: Factors influencing the reactivity of **2-Isopropylbenzaldehyde**.

Common reactions include:

- Oxidation: Can be oxidized to 2-isopropylbenzoic acid using standard oxidizing agents like potassium permanganate or Jones reagent.
- Reduction: The aldehyde can be reduced to 2-isopropylbenzyl alcohol using reducing agents such as sodium borohydride.

- Wittig Reaction: Will undergo olefination, though reaction rates may be slower due to steric hindrance.

PART 5: Applications in Research and Development

The primary utility of **2-Isopropylbenzaldehyde** is as a specialized intermediate in organic synthesis.

- Pharmaceutical Synthesis: It serves as a precursor for the synthesis of complex molecules where the ortho-isopropylbenzaldehyde moiety is a key structural feature. Its modulated reactivity can be exploited for selective transformations in multi-step syntheses.
- Agrochemicals: Used in the development of novel pesticides and herbicides.
- Material Science: Employed in the synthesis of polymers and other materials where specific aromatic substitution patterns are required to tune physical properties.

PART 6: Safety, Handling, and Storage

Proper handling of **2-Isopropylbenzaldehyde** is essential to ensure laboratory safety.

Hazard Identification:

- Causes skin irritation (H315).[3]
- Causes serious eye irritation/damage (H319/H318).[3]
- May cause respiratory irritation (H335).[3]

Precautionary Measures:

- Handling: Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area and avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1][2]

- First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water. If inhaled, move the person into fresh air. Seek medical attention if symptoms persist.

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